

# Application Notes and Protocols: Conditioned Emotional Response (CER) Procedure with BMY-14802

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Compound of Interest		
Compound Name:	BMY-14802 hydrochloride	
Cat. No.:	B012901	Get Quote

These application notes provide a detailed protocol for investigating the effects of BMY-14802, a compound with mixed pharmacology at sigma-1 and 5-HT1A receptors, on the expression of conditioned fear using a Conditioned Emotional Response (CER) paradigm in a rodent model.

#### Introduction

The Conditioned Emotional Response (CER) is a widely used behavioral paradigm to study anxiety and fear learning. In this procedure, a neutral conditioned stimulus (CS), typically an auditory tone, is paired with an aversive unconditioned stimulus (US), such as a mild footshock. After repeated pairings, the CS alone elicits a conditioned fear response, often measured as the suppression of an ongoing, appetitively motivated behavior, like lever pressing for a food reward.

BMY-14802 is an atypical antipsychotic agent that has been shown to have anxiolytic properties. It acts as a partial agonist at the 5-HT1A receptor and an antagonist at the sigma-1 receptor. This protocol outlines a method to assess the potential of BMY-14802 to attenuate the expression of conditioned fear.

#### **Materials and Apparatus**

Subjects: Male Wistar rats (250-300g)



- Apparatus: Standard operant conditioning chambers equipped with a lever, a food pellet dispenser, a speaker to deliver the auditory cue (CS), and a grid floor connected to a shock generator (US).
- Drug: **BMY-14802 hydrochloride**, dissolved in sterile 0.9% saline.
- Reagents: 45 mg sucrose pellets.

## **Experimental Protocols**

The experiment is conducted in three phases: Lever Press Training, Fear Conditioning, and Drug Testing.

Phase I: Lever Press Training (5-7 days)

- Rats are food-deprived to 85% of their free-feeding body weight.
- Rats are trained to press a lever for a food reward (45 mg sucrose pellet) on a variable interval (VI) 60-second schedule.
- Training sessions last 30 minutes daily until a stable baseline of lever pressing is achieved (approximately 20-30 presses per minute).

Phase II: Fear Conditioning (2 days)

- On two consecutive days, rats are placed in the operant chambers.
- Each session consists of three presentations of the conditioned stimulus (CS), a 2-minute,
  80 dB white noise.
- The unconditioned stimulus (US), a 0.5-second, 0.6 mA footshock, is delivered during the last 0.5 seconds of each CS presentation.
- The inter-trial interval (ITI) is varied, averaging 5 minutes.

Phase III: Drug Testing (1 day)



- Rats are returned to the operant chambers and allowed to press the lever for food reward under the VI-60 schedule.
- Thirty minutes prior to the session, rats are administered either vehicle (0.9% saline) or BMY-14802 (1, 3, or 10 mg/kg, intraperitoneally).
- After a 10-minute baseline period of lever pressing, the CS (2-minute white noise) is presented without the US.
- The number of lever presses during the CS presentation and during the 2-minute period immediately preceding the CS (pre-CS) is recorded.
- A suppression ratio is calculated to quantify the conditioned fear response.

Suppression Ratio Calculation: Suppression Ratio = (Lever presses during CS) / (Lever presses during CS + Lever presses during pre-CS)

A ratio of 0.5 indicates no suppression (no fear), while a ratio of 0 indicates complete suppression (maximum fear).

## **Data Presentation**

The primary outcome measure is the suppression ratio. Secondary measures can include baseline lever pressing rates to assess for motor effects of the drug.

Table 1: Effect of BMY-14802 on Conditioned Emotional Response

Treatment Group	Dose (mg/kg)	N	Mean Suppression Ratio (± SEM)
Vehicle	-	10	0.12 ± 0.04
BMY-14802	1	10	0.25 ± 0.06
BMY-14802	3	10	0.38 ± 0.07
BMY-14802	10	10	0.45 ± 0.05

Table 2: Effect of BMY-14802 on Baseline Lever Pressing Rate

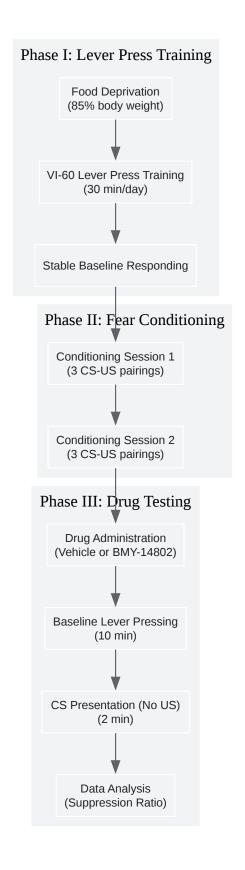


Treatment Group	Dose (mg/kg)	N	Mean Lever Presses/min (Pre- CS) (± SEM)
Vehicle	-	10	25.4 ± 2.1
BMY-14802	1	10	24.9 ± 2.3
BMY-14802	3	10	25.8 ± 1.9
BMY-14802	10	10	24.5 ± 2.5

# **Visualizations**

Diagram 1: Experimental Workflow for Conditioned Emotional Response



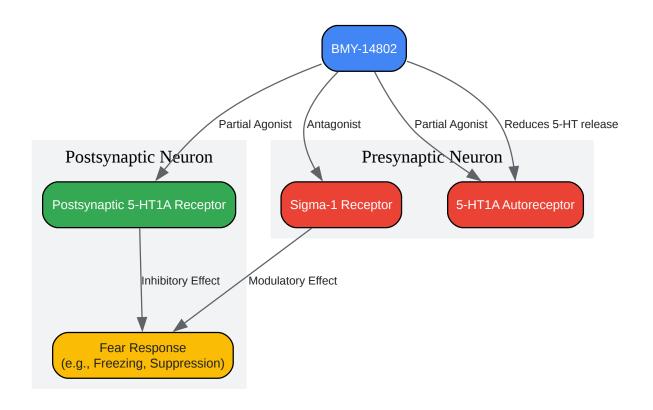


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Caption: Workflow of the three-phase conditioned emotional response experiment.



Diagram 2: Putative Signaling Pathway of BMY-14802 in Fear Expression



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Caption: BMY-14802's dual action on 5-HT1A and Sigma-1 receptors.

## **Interpretation of Results**

The expected results indicate that BMY-14802 dose-dependently increases the suppression ratio, suggesting an anxiolytic-like effect by reducing the conditioned fear response. A higher suppression ratio signifies less behavioral suppression in the presence of the fear-associated cue. The lack of significant changes in baseline lever pressing rates suggests that the observed effects on the suppression ratio are not due to motor impairments or a general decrease in motivation.

The anxiolytic effects of BMY-14802 are likely mediated by its action as a partial agonist at 5-HT1A receptors, a mechanism shared by other anxiolytic drugs.[1] Its antagonism at sigma-1 receptors may also contribute to its behavioral effects, potentially by modulating glutamatergic and dopaminergic systems involved in fear and anxiety.[2][3]



#### Conclusion

This protocol provides a framework for evaluating the anxiolytic potential of BMY-14802 using the conditioned emotional response paradigm. The data suggest that BMY-14802 effectively reduces the expression of conditioned fear in a dose-dependent manner without causing significant motor side effects. These findings support the further investigation of BMY-14802 and similar compounds for the treatment of anxiety-related disorders.

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#### References

- 1. 5-HT1A receptor agonist effects of BMY-14802 on serotonin release in dorsal raphe and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMY 14802, a sigma receptor ligand for the treatment of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sigma receptor ligand (+/-)-BMY 14802 prevents methamphetamine-induced dopaminergic neurotoxicity via interactions at dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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